molecular formula C11H12N2O2 B14867585 3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile

3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile

Cat. No.: B14867585
M. Wt: 204.22 g/mol
InChI Key: WINCCZDLSPROAO-UHFFFAOYSA-N
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Description

3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile is an organic compound that features a tetrahydrofuran ring attached to an isonicotinonitrile moiety through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile typically involves the reaction of tetrahydrofuran derivatives with isonicotinonitrile under specific conditions. One common method includes the use of a base-catalyzed reaction where tetrahydrofuran-2-methanol is reacted with isonicotinonitrile in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Amines or amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran ring and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile is unique due to the combination of the tetrahydrofuran ring and isonicotinonitrile moiety, which imparts specific chemical and biological properties

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-6-9-3-4-13-7-11(9)15-8-10-2-1-5-14-10/h3-4,7,10H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINCCZDLSPROAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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